Product packaging for 3-Decen-2-one(Cat. No.:CAS No. 10519-33-2)

3-Decen-2-one

Cat. No.: B080159
CAS No.: 10519-33-2
M. Wt: 154.25 g/mol
InChI Key: JRPDANVNRUIUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Decen-2-one, also known as heptylidene acetone, is a natural aliphatic ketone with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . This compound exists as a colorless to straw-colored liquid with a characteristic fruity, jasmine-like aroma . It occurs naturally in various foods and is valued in research for its dual applications in agriculture and the flavor industry. In agricultural research, (3E)-3-decen-2-one is extensively studied as a plant-derived sprout growth regulator . Its primary application is for post-harvest sprout inhibition in stored potatoes . The mechanism of action is understood to involve interference with membrane integrity, leading to increased oxidative stress, desiccation, and rapid necrosis of meristematic and sprout tissues . This makes it a key compound of interest for developing sustainable post-harvest management strategies. Furthermore, studies on metabolic pathways, such as those in potato tubers, show that it undergoes enzymatic reduction to decanal and further to decanol . Concurrently, this compound serves as an important molecule in flavor and fragrance research. It is used to impart fatty nuances and is applied in the study of flavors such as chicken, mandarin, tangerine, and other citrus profiles . It also contributes depth to fragrance formulations, including orris and jasmine accords . Researchers should note that this compound has moderate solubility in water (140 mg/L at 20°C) and is highly soluble in organic solvents . It has a high vapour pressure and is considered highly volatile, which is a critical factor for experimental design . This product is provided For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B080159 3-Decen-2-one CAS No. 10519-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPDANVNRUIUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864286
Record name 3-Decen-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10519-33-2
Record name 3-Decen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10519-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Decen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Transformations of 3 Decen 2 One

Established Synthetic Routes to 3-Decen-2-one

Several methods have been established for the synthesis of this compound, a naturally occurring α,β-unsaturated ketone. These routes include aldol (B89426) condensation, oxidation of 1-decene (B1663960), and dehydration of 4-decanol-2-one.

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.com It involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. magritek.comwikipedia.org

A primary and widely recognized method for synthesizing this compound is through the aldol condensation of heptaldehyde and acetone (B3395972). chemicalbook.comherts.ac.ukchemicalbook.com In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of heptaldehyde. This is followed by a dehydration step to yield the final product, this compound. chemicalbook.comherts.ac.ukchemicalbook.com This reaction is a type of crossed or mixed aldol condensation, where two different carbonyl compounds react. byjus.com To favor the desired product and minimize self-condensation of acetone, reaction conditions can be optimized. google.com Aldehydes are generally more reactive electrophiles than ketones, which helps drive the reaction toward the desired crossed product. libretexts.org

The dehydration of the intermediate β-hydroxy ketone (4-hydroxy-2-decanone) is a critical step in the aldol condensation synthesis of this compound. This elimination reaction is typically facilitated by the presence of a base and often by heating. libretexts.org The mechanism involves the deprotonation of an alpha-hydrogen to form an enolate, which then eliminates a hydroxide (B78521) ion, resulting in the formation of a conjugated enone. pressbooks.pub Common bases used for this purpose include sodium hydroxide (NaOH). chemicalbook.comherts.ac.ukchemicalbook.com The stability of the resulting conjugated system, where the double bond is conjugated with the carbonyl group, makes this dehydration process thermodynamically favorable. libretexts.orgpressbooks.pub

The oxidation of 1-decene presents another synthetic route to this compound. The Wacker oxidation, a well-established industrial process, utilizes a palladium(II) chloride catalyst in the presence of a co-oxidant like copper(II) chloride and oxygen to convert terminal alkenes into methyl ketones. alfa-chemistry.comwikipedia.orglibretexts.org In the case of 1-decene, this reaction would theoretically yield 2-decanone. However, modifications to the Wacker process, sometimes referred to as Wacker-Tsuji oxidations, can be employed for more complex substrates. alfa-chemistry.comwikipedia.org For instance, the use of a palladium(II)/hypervalent iodine co-catalyst system has been shown to achieve a tandem Wacker oxidation-dehydrogenation of terminal olefins to yield α,β-unsaturated ketones. lookchem.com Other oxidizing agents like hydrogen peroxide or benzoyl peroxide have also been mentioned for the oxidation of 1-decene.

The direct dehydration of 4-decanol-2-one (also known as 4-hydroxy-2-decanone) is a viable method for producing this compound. chemicalbook.comherts.ac.ukchemicalbook.com This process involves heating the alcohol in the presence of a catalyst such as pumice or acidic clay to facilitate the elimination of a water molecule. chemicalbook.comherts.ac.ukchemicalbook.com This method isolates the dehydration step from the initial carbon-carbon bond formation, providing a targeted approach to the synthesis of the α,β-unsaturated ketone.

Ionic liquids (ILs) have emerged as promising catalysts and solvents in organic synthesis due to their unique properties, such as low vapor pressure and high thermal stability. chemmethod.com In the context of this compound synthesis, ionic liquids have been employed to catalyze the aldol condensation of heptaldehyde and acetone. google.com

A patented method describes the use of a specific type of ionic liquid, dimethylamino formic acid diethyl amine salt, as a catalyst for this reaction. google.com The use of this ionic liquid is reported to improve the selectivity and yield of the reaction, minimizing the formation of byproducts that can occur with traditional acid or base catalysts. google.com The proposed mechanism suggests that the ionic liquid prevents the self-condensation of the aldehyde and facilitates the reaction with acetone to form the desired product. google.com Research indicates that this method can achieve high yields and purity of this compound. google.com For example, using dimethylamino formic acid diethyl amine salt as the ionic liquid catalyst resulted in a this compound yield of 81.0% with a purity of 95.1%. google.com

Table of Research Findings on Ionic Liquid-Mediated Synthesis of this compound:

Ionic Liquid CatalystReactantsYield (%)Purity (%)Reference
Dimethylamino formic acid diethyl amine saltHeptaldehyde, Acetone81.095.1 google.com
Unspecified (Embodiment 1)Heptaldehyde, Acetone85.197.8 google.com
Unspecified (Embodiment 4)Heptaldehyde, Acetone80.893.7 google.com
Condensation of Heptaldehyde and Acetone

Dehydration of 4-Decanol-2-one for this compound Synthesis

Enzymatic and Biocatalytic Transformations of this compound

The transformation of this compound in biological systems is a key area of study, revealing how organisms metabolize this α,β-unsaturated ketone. These processes are crucial for understanding its environmental fate and its role as a flavoring agent and plant growth regulator. publications.gc.cacanada.ca

Metabolic Degradation Pathways of this compound in Biological Systems

In biological systems, this compound undergoes enzymatic transformations that lead to its degradation. These pathways are essential for detoxifying the compound and facilitating its removal from the organism.

One of the initial steps in the metabolism of this compound involves the reduction of its ketone group. Research on potato tubers has shown that this compound is converted to decanal (B1670006). This reaction is mediated by dehydrogenase enzymes. The process transforms the ketone into an aldehyde, which is an intermediate in the metabolic pathway.

Following its conversion to decanal, the metabolic process continues with a further reduction. Decanal is subsequently reduced to decanol, a primary alcohol. This step is specifically mediated by alcohol dehydrogenase, an enzyme that facilitates the conversion of aldehydes and ketones to alcohols. organic-chemistry.orgredalyc.orgnih.gov This two-step reduction from a ketone to an alcohol is a common metabolic route for such compounds in biological systems.

Table 1: Metabolic Reduction of this compound

StepReactantProductEnzyme/Conditions
ReductionThis compoundDecanalDehydrogenase-mediated
ReductionDecanalDecanolAlcohol dehydrogenase

This table summarizes the initial reductive steps in the metabolic degradation of this compound as observed in biological systems like potato tubers.

After the initial reductive steps, the resulting metabolites can undergo conjugation reactions to facilitate excretion. One of the primary conjugation pathways is the attachment of glucuronic acid to the molecule. publications.gc.cainchem.org This process, known as glucuronidation, significantly increases the water solubility of the compound, making it easier for the body to eliminate through urine. inchem.orgslideshare.netuomustansiriyah.edu.iq This detoxification pathway is common for many xenobiotics and endogenous compounds. uomustansiriyah.edu.iq The resulting glucuronide conjugates are biologically inactive and readily excretable. uomustansiriyah.edu.iq

Metabolites of this compound can also be integrated into the body's natural metabolic cycles. The breakdown products can enter the fatty acid oxidation pathway, also known as beta-oxidation. lumenlearning.comwikipedia.orglibretexts.org In this process, fatty acids are broken down to produce acetyl-CoA. wikipedia.orglibretexts.org This acetyl-CoA can then enter the citric acid cycle (Krebs cycle) to be completely oxidized, generating energy in the form of ATP. lumenlearning.comwikipedia.org This integration into central metabolic pathways represents a complete breakdown of the original compound into fundamental cellular components. lumenlearning.comwikipedia.org

Conjugation with Glucuronic Acid and Excretion

Enzymatic Production of Related Lactones and Derivatives

The yeast Yarrowia lipolytica is known for its ability to produce various lactones through the β-oxidation of fatty acids. uliege.benih.govmdpi.com While not directly starting from this compound, related C10 intermediates in the fatty acid degradation pathway can lead to the formation of lactones like γ-decalactone, 3-hydroxy-γ-decalactone, dec-2-en-4-olide, and dec-3-en-4-olide. uliege.benih.gov The formation of these lactones is dependent on the activity of key enzymes in the β-oxidation pathway, such as acyl-CoA oxidase and 3-hydroxyacyl-CoA dehydrogenase. nih.govnih.gov Specifically, 3-decen-4-olide can be hydrogenated by Saccharomyces cerevisiae to produce γ-decalactone. google.com This highlights the potential for biocatalytic routes to produce valuable lactone derivatives from related unsaturated precursors.

Accumulation of 3-Hydroxy-gamma-decalactone

The yeast Yarrowia lipolytica is a prominent microorganism used in these bioconversions. uliege.beresearchgate.netresearchgate.netmdpi.com During the metabolism of hydroxy fatty acids like ricinoleic acid, which serves as a precursor, intermediates of the β-oxidation pathway can accumulate. uliege.becore.ac.uk 3-hydroxy-γ-decalactone is one such intermediate that can be formed and accumulate to high levels, sometimes even exceeding the concentration of γ-decalactone. uliege.beuliege.be

Several factors influence the accumulation of 3-hydroxy-γ-decalactone. Environmental conditions such as aeration and pH play a crucial role. uminho.ptresearchgate.net Studies have shown that low aeration conditions can lead to an increased accumulation of this hydroxylated lactone. researchgate.net This is attributed to the impact on the activity of 3-hydroxyacyl-CoA dehydrogenase, an enzyme in the β-oxidation pathway whose cofactor regeneration (NAD+) is dependent on respiration. core.ac.ukresearchgate.net Specifically, at low aeration, the regeneration of NAD+ may be insufficient, leading to a bottleneck at the 3-hydroxyacyl-CoA dehydrogenase step and subsequent shunting of the intermediate towards the formation of 3-hydroxy-γ-decalactone. core.ac.ukresearchgate.net For instance, molar yields of up to 0.40 for 3-hydroxy-γ-decalactone have been observed under low aeration conditions. researchgate.net

The genetic makeup of the yeast strain also significantly impacts the accumulation of this byproduct. uliege.beuminho.pt Mutants of Y. lipolytica with modified activities of enzymes in the β-oxidation pathway exhibit different profiles of lactone accumulation. scispace.comnih.gov

Formation of 2- and 3-Decen-4-olide

In addition to 3-hydroxy-γ-decalactone, the biotransformation process can also lead to the formation of unsaturated lactones, namely dec-2-en-4-olide and dec-3-en-4-olide. scispace.comnih.govchemfaces.comresearchgate.netuliege.be These compounds, also known as decenolides, are derived from the dehydration of 3-hydroxy-γ-decalactone. nih.govuliege.be

The production of these decenolides is intrinsically linked to the accumulation of their precursor, 3-hydroxy-γ-decalactone. nih.gov Therefore, the same factors that favor the accumulation of the hydroxylated lactone, such as specific aeration conditions, will consequently influence the formation of 2- and 3-decen-4-olide. researchgate.net For example, applying a pressure of 0.5 MPa during the growth and biotransformation phases has been shown to increase the concentrations of both dec-2-en-4-olide and dec-3-en-4-olide. researchgate.net

The bioconversion of 3-decen-4-olide to γ-decalactone can be achieved using microorganisms like Saccharomyces cerevisiae, highlighting the potential for further chemoenzymatic transformations of these unsaturated lactones. google.com

Role of Acyl-CoA Oxidase Activity in Lactone Bioconversion

Acyl-CoA oxidase (Aox) is the first and often rate-limiting enzyme in the peroxisomal β-oxidation pathway. uliege.beuminho.pt In Yarrowia lipolytica, this enzyme is encoded by a multigene family (POX1 to POX5), with different isozymes exhibiting specificity for fatty acyl-CoAs of varying chain lengths. scispace.commdpi.com The activity of acyl-CoA oxidase plays a pivotal role in controlling the flux of the β-oxidation pathway and, consequently, the profile of lactone accumulation. scispace.comnih.govuminho.pt

In wild-type strains of Y. lipolytica with high Aox efficiency, the β-oxidation flux is generally controlled by 3-hydroxyacyl-CoA dehydrogenase. scispace.comnih.gov However, in mutants with low acyl-CoA oxidase activity, the control of the pathway shifts to the Aox step. scispace.comnih.govuminho.pt This shift has significant implications for the accumulation of different lactones.

Strains with decreased acyl-CoA oxidase activity have been observed to accumulate less 3-hydroxy-γ-decalactone. uminho.pt This suggests that when Aox activity is the bottleneck, the accumulation of the intermediate at the 3-hydroxyacyl-CoA dehydrogenase step is reduced. uminho.pt Conversely, mutants with no acyl-CoA oxidase activity are unable to reconsume γ-decalactone, indicating the involvement of the β-oxidation pathway in its degradation. scispace.comnih.govchemfaces.com

Mechanistic Investigations of 3 Decen 2 One in Non Human Biological Systems

Plant Growth Regulatory Actions of 3-Decen-2-one

This compound is a naturally occurring compound that has demonstrated significant efficacy as a plant growth regulator, particularly in the post-harvest management of stored potatoes. epa.govmdpi.com Its primary function in this capacity is the inhibition of sprouting, a critical factor in maintaining the quality and extending the shelf-life of potato tubers. mdpi.comuoguelph.canih.gov

Inhibition of Sprouting in Stored Potatoes

The application of this compound effectively controls sprout development on stored potatoes. epa.govmdpi.com Research has shown that this compound can achieve complete sprout inhibition for extended periods. uoguelph.ca It is effective even on potatoes where sprouting has already initiated. amvac.com The inhibitory action of this compound is not permanent, and tubers may eventually re-sprout, necessitating multiple applications for season-long control. nappo.org

The compound is typically applied as a thermal fog in a closed system, allowing the vapor to penetrate and treat the stored potatoes. epa.govepa.gov This method ensures that the active ingredient reaches the developing sprouts, including those that are not easily accessible. amvac.com

Cellular and Molecular Mechanisms of Sprout Inhibition

The sprout-inhibiting properties of this compound are a result of several interconnected cellular and molecular events that ultimately lead to the death of the actively growing sprout tissues. epa.govregulations.govfederalregister.gov

A notable initial effect of this compound treatment is a transient increase in the respiration rate of the potato tubers. epa.govuoguelph.caamvac.comfederalregister.gov This heightened respiratory activity is believed to mobilize available reducing sugars. nih.govencyclopedia.pub Following this initial spike, the tuber respiration rate decreases to levels comparable to those of dormant, non-sprouted tubers. nih.govencyclopedia.pub

A key mechanism of action for this compound is the disruption of membrane integrity in the cells of the developing sprouts. epa.govuoguelph.caregulations.govfederalregister.gov This interference with the cell membranes leads to a loss of cellular compartmentalization and leakage of cellular contents. nih.govencyclopedia.pub The breakdown of membrane integrity is a critical step that initiates a cascade of subsequent damaging effects.

Following the disruption of membrane integrity, there is a significant increase in oxidative stress within the sprout tissues. epa.govuoguelph.caregulations.govfederalregister.gov This is characterized by an increase in reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). The cells' ability to neutralize these ROS is overwhelmed, leading to oxidative damage to vital cellular components. amvac.com Research has also shown an increase in malondialdehyde (MDA) and protein carbonyl groups, which are markers of oxidative damage. In response to this oxidative stress, the potato's glutathione (B108866) metabolism and phenylpropane biosynthesis pathways are activated.

The culmination of increased respiration, membrane disruption, and oxidative stress is the rapid necrosis, or death, of the meristematic tissues in the potato eyes and the surrounding sprout tissues. epa.govuoguelph.caamvac.comregulations.govfederalregister.gov This process effectively "burns off" the sprouts, leading to their desiccation and eventual collapse. amvac.com The affected sprouts often exhibit a dark, burnt appearance due to the accumulation of polyphenols. amvac.com Within one to two days of treatment, the bud meristem begins to show signs of necrosis, and complete necrosis typically occurs within three to four days. This targeted destruction of the actively growing tissues is the ultimate reason for the potent sprout-inhibiting effect of this compound. mdpi.comcanada.ca

Interactive Data Table: Effects of this compound on Potato Sprout Physiology

ParameterObservation after this compound TreatmentReference
Tuber Respiration Rate Increased epa.govuoguelph.caamvac.comfederalregister.gov
Superoxide Anion (O₂⁻) Content Increased
Hydrogen Peroxide (H₂O₂) Content Increased
Malondialdehyde (MDA) Content Increased
Protein Carbonyl Group Content Increased
Bud Meristem Gradual to complete necrosis
Induction of Oxidative Stress

Resistance Development and Mode of Action Considerations

This compound, a naturally occurring alpha-beta unsaturated aliphatic ketone, functions as a plant growth regulator. uni.lucanada.ca Its primary mode of action does not involve targeting a specific, single metabolic pathway or enzyme, which is a common mechanism for many pesticides. fishersci.ca Instead, it exerts its effects through a more generalized and destructive physical process on cellular structures. fishersci.caepa.gov

The compound interferes with the integrity of cell membranes, leading to a cascade of detrimental effects within the target tissues. canada.caepa.gov This disruption of the membrane results in increased oxidative stress, cellular desiccation, and ultimately, rapid necrosis (cell death) of the affected tissues. canada.caepa.gov In its application as a potato sprout inhibitor, this compound acts to damage or destroy the meristematic tissue of sprouts and the actively growing terminal and axillary buds. canada.cafishersci.ca

Due to this non-specific, destructive mode of action on the physical structure of cells, the development of resistance in target organisms, such as potato sprouts, is considered unlikely. fishersci.ca This contrasts with active ingredients that target specific enzymes, for which a single genetic mutation can sometimes confer resistance.

Biological Activity of this compound in Other Organisms (Excluding Human Systems)

Toxicity Assessments in Preliminary Non-Mammalian Models (e.g., Brine Shrimp)

The brine shrimp lethality assay, utilizing nauplii (larvae) of Artemia salina, is a widely used, simple, and cost-effective preliminary bioassay to assess the cytotoxicity of chemical compounds. mdpi.comannualreviews.org This test is often employed as an initial screening tool for bioactive substances. mdpi.com In the standard procedure, brine shrimp nauplii are exposed to various concentrations of a test substance in seawater for a 24-hour period, after which the number of survivors is counted to determine the median lethal concentration (LC50). mdpi.combioline.org.br

The LC50 value, the concentration required to kill 50% of the brine shrimp population, is a measure of the substance's toxicity in this model. A common interpretation scale for plant extracts and other compounds is as follows:

Highly toxic: LC50 < 1.0 µg/mL

Toxic: LC50 1.0 - 10.0 µg/mL

Moderately toxic: LC50 10.0 - 30.0 µg/mL

Mildly toxic: LC50 > 30 - 100 µg/mL

Non-toxic: LC50 > 100 µg/mL

While this assay is a standard method for preliminary toxicity assessment, specific LC50 data for this compound in the brine shrimp lethality test were not available in the reviewed literature. Regulatory assessments by agencies like the U.S. EPA and Health Canada have concluded that this compound is of low acute oral and dermal toxicity based on other animal testing. canada.caregulations.gov Its use as an indoor sprout inhibitor on stored potatoes is not expected to result in significant exposure or risk to non-target aquatic organisms. canada.caepa.gov

Role of this compound as a Flavor and Fragrance Compound in Organismal Interactions

This compound is a naturally occurring compound that contributes to the flavor and aroma of some foods. canada.ca In the broader context of chemical ecology, such volatile organic compounds are often crucial mediators of organismal interactions, acting as semiochemicals. nih.govpeerj.com Semiochemicals are chemical signals released by an organism that elicit a behavioral or physiological response in another individual. peerj.com

These signaling molecules are broadly categorized based on the nature of the interaction:

Pheromones: Mediate intraspecific interactions (between members of the same species), such as for mating or alarm signaling. annualreviews.org

Allelochemicals: Mediate interspecific interactions (between different species). plantprotection.pl This category includes:

Kairomones: Benefit the receiver but not the emitter (e.g., a predator detecting a cue from its prey). researchgate.net

Allomones: Benefit the emitter but not the receiver (e.g., a plant's defensive chemical that repels a herbivore).

Synomones: Benefit both the emitter and the receiver (e.g., floral scents that attract pollinators).

As a volatile compound with a distinct odor, this compound has the characteristics of a semiochemical that can play a role in the complex chemical communication networks found in nature. nih.govplantprotection.pl These chemical cues are fundamental for insects in locating host plants, food sources, and mates, and for plants to attract pollinators or repel herbivores. nih.govias.ac.in While this compound is recognized as a semiochemical, specific, detailed examples of its precise role in mediating interactions between particular insect or plant species were not identified in the searched literature.

Advanced Analytical Characterization of 3 Decen 2 One

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 3-Decen-2-one from complex mixtures and accurately determining its concentration. The volatility of this 10-carbon ketone makes gas chromatography a particularly suitable method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plant Tissue Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely utilized method for the analysis of volatile and semi-volatile compounds like this compound in plant tissues. This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In plant analysis, GC-MS is invaluable for identifying components of essential oils and volatile emissions. Studies have successfully used GC-MS to detect this compound in various plants, including black truffles and the medicinal plant Pavonia zeylanica. rsc.orgnih.gov The methodology is noted for its high sensitivity, which is essential for quantifying the compound even at low concentrations within the complex matrix of plant extracts. For instance, it has been recommended for quantifying this compound in postharvest studies on ginger. nih.gov

The typical GC-MS analysis involves injecting a volatile extract of the plant tissue into the GC system, where compounds are separated based on their boiling points and interactions with a capillary column. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C NMR provide data on the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum of (E)-3-Decen-2-one provides characteristic signals that confirm its structure. A patent for the preparation of this compound reported the following ¹H-NMR data in a deuterated chloroform (B151607) (CDCl₃) solvent:

δ 6.81 (m, 1H): Corresponds to the proton on the α-carbon (C4) of the enone system.

δ 6.07 (dt, 1H, J₁=1.45, J₂=15.95): Represents the proton on the β-carbon (C3), with the large coupling constant (J₂) indicating a trans (E) configuration of the double bond.

δ 2.25 (s, 3H): A singlet representing the three protons of the methyl group (C1) attached to the carbonyl.

δ 2.20–2.24 (m, 2H): A multiplet for the two protons on the carbon adjacent to the double bond (C5).

δ 1.47 (m, 2H): A multiplet for the protons on C6.

δ 1.25–1.35 (m, 6H): A complex multiplet corresponding to the protons of the C7, C8, and C9 methylene (B1212753) groups.

δ 0.90 (t, 3H, J=6.75Hz): A triplet for the terminal methyl group protons (C10). sigmaaldrich.com

¹³C NMR: The ¹³C NMR spectrum provides information about each carbon atom in the molecule. While specific literature values can vary slightly, the expected chemical shifts for (E)-3-Decen-2-one are consistent with its α,β-unsaturated ketone structure. The solvent peak for CDCl₃ typically appears as a triplet around 77 ppm. mnstate.eduresearchgate.net The carbonyl carbon (C2) is significantly downfield, while the carbons of the double bond (C3 and C4) appear in the olefinic region. The remaining aliphatic carbons resonate at higher field strengths. Public databases like PubChem confirm the availability of reference ¹³C NMR spectra for this compound. nih.gov

Table 1: ¹H NMR Data for (E)-3-Decen-2-one in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.81m (multiplet)1H=CH- (C4)
6.07dt (doublet of triplets)1H-CH= (C3)
2.25s (singlet)3H-C(=O)CH₃ (C1)
2.20–2.24m (multiplet)2H-CH₂-CH= (C5)
1.47m (multiplet)2H-CH₂- (C6)
1.25–1.35m (multiplet)6H-(CH₂)₃- (C7, C8, C9)
0.90t (triplet)3H-CH₃ (C10)

Data sourced from patent CN103910614A. sigmaaldrich.com

Infrared (IR) Spectroscopy (ATR-IR, Transmission IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorptions are from the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

The IR spectrum of an α,β-unsaturated ketone like this compound will show a strong C=O stretching band at a lower wavenumber (typically 1665-1710 cm⁻¹) compared to a saturated ketone, due to the electronic conjugation with the double bond. libretexts.org The C=C stretching vibration appears in the region of 1600-1680 cm⁻¹. vscht.cz C-H stretching vibrations from the aliphatic chain are observed below 3000 cm⁻¹. vscht.cz

Both Attenuated Total Reflectance (ATR) and traditional transmission IR techniques can be used. PubChem lists available FT-IR spectra for this compound obtained using both "Neat" (transmission) and "ATR-Neat" techniques, recorded on a Bruker Tensor 27 FT-IR instrument. nih.gov

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. elodiz.com It is particularly sensitive to non-polar bonds, making it useful for observing the C=C double bond in this compound. The technique has been applied in studies involving cinnamaldehyde (B126680) analogs, including this compound, to investigate their effects on bacterial biofilms. nih.gov The availability of an FT-Raman spectrum for this compound is noted in the PubChem database, indicating its utility in the compound's characterization. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. When coupled with ionization techniques that cause fragmentation, it reveals structural details of the molecule.

For this compound (molecular weight: 154.25 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is characteristic of ketones and includes α-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org This can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak in the spectra of methyl ketones. libretexts.orgchemguide.co.uk Other significant fragments arise from cleavages along the alkyl chain. The NIST Mass Spectrometry Data Center reports a spectrum for (E)-3-Decen-2-one with top peaks at m/z 43, 71, and 41. nih.gov

Table 2: Major Peaks in the Mass Spectrum of (E)-3-Decen-2-one

m/zRelative IntensityPossible Fragment Ion
154Present[C₁₀H₁₈O]⁺ (Molecular Ion)
71High[C₅H₁₁]⁺ or [M-C₅H₇O]⁺
43Base Peak[CH₃CO]⁺ (Acylium ion)
41High[C₃H₅]⁺ (Allyl cation)

Data based on NIST library information available through PubChem. nih.gov

Compound Reference Table

Emerging Methodologies for this compound Analysis

The detection and quantification of 3-decan-2-one, a volatile organic compound (VOC), in various complex matrices necessitates the use of highly sensitive and selective analytical techniques. Emerging methodologies are moving beyond traditional approaches, offering enhanced resolution, lower detection limits, and more comprehensive sample characterization. These advanced techniques are crucial for applications ranging from food and flavor analysis to environmental monitoring.

A primary driver in the evolution of VOC analysis is the use of hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry. usgs.gov Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful tool for the analysis of volatile ketones like this compound due to its high sensitivity and specificity. phcogj.com For even more complex samples, multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GCxGC) are gaining prominence. chromatographyonline.com

GCxGC, in particular, offers a significant increase in peak capacity and separation power by employing two different gas chromatography columns in series. chromatographyonline.comspectralworks.com This is especially beneficial for separating trace-level analytes from a complex matrix, a common challenge in food and environmental samples. chromatographyonline.com The combination of GCxGC with a mass spectrometer (GCxGC-MS) creates an exceptionally powerful analytical tool for volatile and semi-volatile compounds. researchgate.net For quantitative analysis using GCxGC, a fast detector is essential, as the peaks eluting from the second-dimension column are very narrow. chromatographyonline.com

Furthermore, tandem mass spectrometry (MS/MS), often coupled with gas chromatography (GC-MS/MS), provides another layer of selectivity and sensitivity. This technique is particularly useful for targeted analysis in complex matrices by minimizing interferences. researchgate.net

Recent developments also include the use of novel ionization techniques. Soft Ionization by Chemical Reaction In Transfer (SICRIT), for example, can be interfaced with mass spectrometers to ionize a broad range of substances with minimal fragmentation. lcms.cz

Computational Chemistry and Molecular Modeling of 3 Decen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, such as density functional theory (DFT) and Møller-Plesset perturbation (MP2) theory, are instrumental in elucidating the electronic structure and reactivity of molecules like 3-decen-2-one. nih.govrsc.org These calculations can determine key properties like molecular geometry, vibrational frequencies, and the distribution of electron density. Understanding the electronic structure is fundamental to predicting how the molecule will behave in chemical reactions. nih.govmdpi.com

The reactivity of this compound can be further explored by calculating chemical reactivity descriptors. rsc.org The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. rsc.org These quantum chemical approaches provide a theoretical framework for understanding the molecule's behavior in various chemical and biological environments. rsc.orgmdpi.com

Molecular Docking Simulations with Biological Targets (e.g., Microbial Enzymes like CYP450)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfabad.org.tr This method is particularly valuable for understanding the interaction of small molecules like this compound with biological targets such as enzymes. mdpi.comnih.gov In the context of microbial enzymes, molecular docking can simulate the binding of this compound to the active site of enzymes like those in the Cytochrome P450 (CYP450) superfamily. researchgate.net

CYP450 enzymes are a large and diverse group of proteins involved in the metabolism of a wide array of compounds. bioinformation.netnih.gov Molecular docking studies can help identify which CYP450 isozymes are likely to interact with this compound and can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netresearchgate.net This information is crucial for understanding the metabolic pathways of this compound and its potential effects on microbial systems. The process often involves preparing the 3D structure of the target enzyme and the ligand (this compound), followed by running docking simulations using software like AutoDock Vina. fabad.org.trnih.gov The results can reveal key amino acid residues involved in the binding, providing insights into the mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models can be employed to predict the biodegradation half-life of this compound. These models use molecular descriptors, such as logP (a measure of lipophilicity) and polar surface area, to estimate how quickly a compound will be broken down by microorganisms in the environment. researchgate.net Software like the EPI Suite™ can be used to run these predictions. federalregister.govecetoc.org For instance, various models within the BIOWIN module of EPI Suite™ have predicted the rapid biodegradation of this compound. federalregister.gov These predictions are valuable for assessing the environmental persistence of the compound. europa.eu

Table 1: Predicted Biodegradation of this compound

Modeling Approach Prediction Source
QSAR Models Prediction of biodegradation half-lives from molecular descriptors.

Prediction of Biodegradation Half-Lives

Conformational Analysis and Stereochemical Considerations ((E)- and (Z)-Stereoisomers)

This compound exists as two stereoisomers, (E)- and (Z)-, due to the presence of a carbon-carbon double bond. herts.ac.uk The spatial arrangement of the substituents around this double bond differs between the two isomers, which can lead to differences in their physical, chemical, and biological properties.

Conformational analysis involves studying the different three-dimensional arrangements of atoms that a molecule can adopt through rotation around single bonds. For molecules with medium-sized rings or flexible chains like this compound, understanding the preferred conformations is essential for explaining their reactivity. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, in combination with computational methods, are used to determine the predominant conformations in solution. researchgate.net The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration to each isomer based on the arrangement of higher priority groups on each carbon of the double bond. libretexts.org For this compound, the (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. libretexts.org This structural difference can influence how each isomer interacts with biological receptors and enzymes, potentially leading to different biological activities.

Environmental Dynamics and Biogeochemical Cycling of 3 Decen 2 One

Environmental Fate and Degradation Pathways

The persistence of 3-decen-2-one in the environment is limited due to its susceptibility to both photochemical and microbial degradation processes. canada.ca

Table 1: Estimated Atmospheric Degradation Half-life of this compound

Degradation ReactantEstimated Half-life (DT50)
Hydroxyl Radicals (•OH)1.9–2.2 hours federalregister.govresearchgate.net
Ozone (O₃)8.96–17.91 hours researchgate.net

In addition to photochemical processes, this compound is also expected to undergo rapid biodegradation by microbial activity in soil and water. canada.cafederalregister.gov Predictive models indicate that the compound is readily biodegradable. federalregister.gov The metabolism of this compound is anticipated to convert it into innocuous substances, such as its corresponding alcohol, which can then be further processed by organisms. publications.gc.ca This susceptibility to microbial action further limits its potential for accumulation in terrestrial or aquatic environments. canada.cafederalregister.gov

Photochemical Degradation Reactions (e.g., with Hydroxyl Radicals)

Environmental Distribution and Exposure Considerations

The distribution of this compound in the environment is largely governed by its high volatility and its specific indoor application method. regulations.govfederalregister.gov

This compound is a highly volatile compound, a key property for its function as a thermal fogging agent. regulations.govcanada.ca This high volatility facilitates its dispersion through the air in enclosed potato storage facilities. regulations.gov Following the application period, ventilation systems are used to evacuate the air outdoors, where the compound is rapidly diluted due to its high vapor pressure and short atmospheric half-life. regulations.govfederalregister.gov For instance, in a typical potato warehouse, the entire air volume containing this compound can be exchanged and vented to the outdoors in approximately 2.5 minutes. regulations.govfederalregister.gov This rapid dilution and subsequent degradation in the outside air result in insignificant exposure levels. regulations.gov

Table 2: Physical Properties of this compound Influencing Environmental Distribution

PropertyValueImplication
Vapor Pressure0.285 mm Hg regulations.gov / 430 Pa (at 25°C) researchgate.netHigh volatility, rapid dispersion in air
Henry's Law Constant5.4 x 10⁻⁴ atm·m³/mol regulations.govPotential for volatility from water or moist soil

Due to its primary use pattern within enclosed systems, significant entry of this compound into terrestrial and aquatic environments is not expected. regulations.govepa.gov However, estimations of its chemical properties provide insight into its potential behavior if it were to enter these compartments.

Terrestrial Mobility : The estimated organic carbon-water (B12546825) partition coefficient (Koc) ranges from 165.2 to 860.9 L/kg, which suggests the compound would have low to medium mobility in soil. federalregister.gov

Aquatic Bioaccumulation : In water, an estimated log octanol-water partition coefficient (log Kow) of 3.28 and a bioconcentration factor (BCF) of 67.41 L/kg indicate that bioaccumulation in aquatic organisms is unlikely. federalregister.gov

Given its rapid degradation and controlled indoor use, it is not anticipated to enter surface water in amounts that would adversely affect aquatic or terrestrial species. regulations.gov

The risk of exposure to non-target organisms is considered minimal due to the specific conditions of its application. regulations.govepa.gov The substance is applied as a vapor within sealed potato storage facilities, which are not accessible to most non-target species. regulations.gov Furthermore, the application often occurs during winter months when non-target insects, including pollinators, are generally dormant. regulations.gov Following the treatment cycle, the compound is vented and rapidly dissipates, further minimizing the potential for exposure. regulations.govfederalregister.gov Scientific rationales have concluded that this limited use pattern prevents significant interaction with non-target organisms. regulations.govepa.gov

Natural Occurrence and Biogeochemical Sources of 3 Decen 2 One

Presence in Fungi (e.g., Boletus edulis mushrooms)

3-Decen-2-one has been identified as a volatile compound in several species of fungi, most notably in the edible and highly prized Boletus edulis, commonly known as the king bolete or porcini mushroom. chemicalbook.compublications.gc.cathegoodscentscompany.com This mushroom is esteemed for its nutty flavor and distinct aroma, to which this compound contributes. foiegood.com Boletus edulis is a symbiotic fungus, forming ectomycorrhizal relationships with the root systems of certain trees, and is found in various regions across the world, including Europe and California. foiegood.comwikipedia.orgmykoweb.com The presence of this compound is a key component of the complex mixture of volatile organic compounds that constitute the mushroom's characteristic scent. sigmaaldrich.com

Endogenous Production in Agricultural Commodities (e.g., Potatoes)

This compound is a naturally occurring biochemical substance in potatoes (Solanum tuberosum) and functions as a plant growth regulator. epa.govfederalregister.gov It plays a role in the plant's physiology by increasing tuber respiration. epa.govfederalregister.gov This mechanism is believed to interfere with membrane integrity, leading to increased oxidative stress and necrosis of the meristematic tissues in sprouts, thus inhibiting their growth. epa.govamvac.com While it is an endogenous compound, a synthetic version of this compound is also used commercially as a post-harvest sprout inhibitor for stored potatoes. epa.govamvac.com This application leverages the compound's natural ability to suppress sprouting, which helps in extending the storage life of potatoes. encyclopedia.pubnih.gov

Detection in Food Products (e.g., Skipjack Tuna, Yogurt, Porcini Mushrooms, Iberian Ham)

Beyond its presence in fungi and potatoes, this compound has been detected in a range of other food products. amvac.com Its natural occurrence has been reported in skipjack tuna, yogurt, and Iberian ham. federalregister.govregulations.goveuropa.eu The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also lists this compound among a group of compounds identified in various foods such as fruits, juices, spices, cocoa, coffee, and tea. federalregister.govamvac.com In dry-cured Iberian ham, this compound is one of the many volatile compounds that contribute to its complex and highly appreciated flavor profile. researchgate.net

Below is an interactive table summarizing the natural occurrence of this compound in various food products.

Food ProductReference
Boletus edulis (Porcini Mushrooms) chemicalbook.compublications.gc.ca
Potatoes epa.govfederalregister.gov
Skipjack Tuna federalregister.govamvac.com
Yogurt federalregister.govamvac.com
Iberian Ham federalregister.govresearchgate.net
Fruits & Juices federalregister.govamvac.com
Spices federalregister.govamvac.com
Cocoa, Coffee & Tea federalregister.govamvac.com

Advanced Research Frontiers and Future Directions for 3 Decen 2 One

Elucidation of Complete Biosynthetic Pathways of 3-Decen-2-one

While the chemical synthesis of this compound is well-established through methods like aldol (B89426) condensation of heptaldehyde and acetone (B3395972), the complete biosynthetic pathways in natural systems, such as plants and fungi, remain a key area of investigation. chemicalbook.com In plants, the biosynthesis of methyl ketones is thought to originate from several pathways, including the β-oxidation of fatty acids or the degradation of alkenes/alkanes. nih.gov Specifically, 3-keto fatty acids, which can be derived from intermediates in either fatty acid synthesis or degradation, are considered potential precursors. nih.gov

In fungi, diterpene cyclases are known to catalyze the formation of cyclic diterpene intermediates from geranylgeranyl diphosphate, which is a precursor in the gibberellin biosynthesis pathway. nih.gov Research into the specific enzymes and genetic regulation involved in the production of C10 ketones like this compound is ongoing. For instance, studies on other unsaturated ketones and alcohols, such as (Z)-3-decen-1-ol, suggest that chain-shortening of longer-chain fatty acids like palmitoleic acid through a β-oxidation pathway could be a viable route. researchgate.net Fully elucidating these pathways could enable the biotechnological production of this compound, offering a more sustainable alternative to chemical synthesis.

Investigation of this compound as a Signaling Molecule in Inter-Organismal Communication

The role of volatile organic compounds (VOCs) as semiochemicals—chemicals that convey information between organisms—is a rapidly expanding field of study. nih.govresearchgate.net There is growing interest in understanding how this compound functions in such communication systems. Semiochemicals are critical in insect behavior, including mating and population monitoring, and can be leveraged for pest control. jaydevchemicals.comchemhub.com

Research has shown that related compounds, such as other decenols and ketones, act as pheromones or alarm signals in various insect species. nih.gov For example, (E)-3-tridecen-2-one, a structurally similar compound, has been identified as a major volatile component in the interdigital glands of black-tailed deer and exhibits antimicrobial properties. researchgate.net The study of how chronic exposure to substances like fipronil (B1672679) can alter the profile of VOCs, including semiochemicals, in honeybees highlights the potential for this compound to be involved in complex ecological interactions. nih.gov Future research will likely focus on identifying specific receptors and signaling cascades that are activated by this compound in different organisms, which could reveal its role in predator-prey dynamics, host-plant selection, and microbial interactions.

Development of Sustainable Synthesis Methods and Biocatalytic Processes

Current industrial synthesis of this compound often relies on chemical processes that may not align with the principles of green chemistry. google.commdpi.com Consequently, there is a significant push towards developing more sustainable alternatives, with biocatalysis emerging as a promising approach. mdpi.commdpi.com Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, often with high specificity and under milder, more environmentally friendly conditions. mt.comd-nb.info

The development of biocatalytic routes for producing valuable chemicals is an active area of research. europa.eu For instance, the enzymatic esterification of 3-hydroxy-2-butanone demonstrates the potential for using enzymes to synthesize related compounds. mdpi.com Future work in this area for this compound will involve screening for novel enzymes, engineering existing ones for improved efficiency and stability, and optimizing reaction conditions for large-scale production. Whole-cell biocatalysis, where the entire microorganism is used as the catalyst, presents another economically viable option. d-nb.info

Exploration of Novel Biological Activities in Non-Human Systems

While the primary application of this compound is as a sprout inhibitor for potatoes, its biological activities in other non-human systems are largely unexplored. epa.govherts.ac.uk Given that structurally similar compounds exhibit a range of biological effects, it is plausible that this compound possesses other functionalities. For example, some unsaturated ketones have shown antimicrobial activity against various bacteria and fungi. researchgate.net

The essential oils of some plant species, which are rich in volatile compounds, have demonstrated phytotoxic and antimicrobial properties. researchgate.net Furthermore, compounds identified in the extracts of Spodoptera frugiperda scales, including various ketones and aldehydes, play a role in the chemotactic behavior of parasitoids. embrapa.br Research into the effects of this compound on the growth and development of other plants, insects, and microorganisms could uncover novel applications in agriculture, such as new bio-pesticides or plant defense activators. Studies on the anticancer and antioxidant properties of extracts from organisms like Trypoxylus dichotomus, which contain a variety of volatile compounds, also suggest that a broader screening of this compound's bioactivities is warranted. mdpi.com

Addressing Data Gaps in Environmental Metabolism and Residue Monitoring

As the use of this compound in agriculture continues, a thorough understanding of its environmental fate and metabolism is crucial. publications.gc.ca While it is known to be highly volatile and soluble in water, with rapid degradation expected through photochemical reactions and microbial activity, more detailed data is needed. publications.gc.cacanada.ca Studies on potato tubers indicate that this compound is metabolized into decanal (B1670006) and then decanol. However, its metabolic pathways in soil, water, and other organisms are not as well characterized.

Computational-Experimental Integration for Predicting this compound Behavior in Complex Matrices

The integration of computational modeling with experimental data offers a powerful approach to understanding and predicting the behavior of chemicals in complex systems. uni-heidelberg.deprinceton.edu For this compound, this could involve the use of quantitative structure-activity relationship (QSAR) models to predict its biological activities, toxicity, and environmental fate based on its chemical structure.

Such computational approaches can guide experimental design, reducing the time and resources required for laboratory studies. arxiv.orgresearchgate.net For example, modeling the interaction of this compound with biological receptors could help to elucidate its mode of action as a sprout inhibitor and as a potential semiochemical. researchgate.net Furthermore, predictive models can be used to estimate its partitioning and stability in different food matrices, which is essential for assessing dietary exposure and ensuring food safety. federalregister.gov This integrated approach can accelerate the research and development process, leading to a more comprehensive understanding of this compound and its potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Decen-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Optimize synthesis by comparing methods like olefin oxidation, Wittig reactions, or ketone functionalization. Use controlled experiments to vary catalysts (e.g., transition metals), solvents, and temperatures. Monitor yield via GC-MS and purity via HPLC. Ensure feasibility by aligning with literature protocols while addressing gaps (e.g., solvent sustainability) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

  • Methodological Answer: Employ 1^1H/13^13C NMR to identify the α,β-unsaturated ketone structure (δ ~6.5 ppm for vinyl protons, ~200 ppm for carbonyl carbon). FT-IR confirms C=O (∼1700 cm1^{-1}) and C=C (∼1600 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS). Ensure replicability by documenting instrument parameters and sample preparation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer: Design accelerated stability studies using thermal (40–60°C) and photolytic (UV exposure) stress tests. Analyze degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius plots). Align with ICH guidelines for methodological rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer: Conduct meta-analysis to identify confounding variables (e.g., assay protocols, cell lines). Replicate studies under standardized conditions (e.g., OECD guidelines). Use statistical tools (ANOVA, regression) to isolate variables like enantiomeric purity or solvent residues. Address biases via blinded experiments .

Q. What experimental frameworks are optimal for investigating this compound’s role in asymmetric catalysis?

  • Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design chiral ligand screens. Use DFT calculations to predict transition states and stereoinduction. Validate with enantioselective HPLC and kinetic isotope effects. Reference gaps in organocatalysis literature .

Q. How should researchers design a study to evaluate this compound’s ecological impact using computational and experimental models?

  • Methodological Answer: Combine QSAR models to predict toxicity with microcosm experiments assessing biodegradation pathways. Use LC-MS/MS for metabolite profiling and ecotoxicology endpoints (e.g., Daphnia magna mortality). Ensure ethical compliance via institutional review boards .

Q. What strategies mitigate data variability in quantifying this compound’s reactivity in complex matrices?

  • Methodological Answer: Implement isotope dilution assays (e.g., 13^{13}C-labeled internal standards) to correct matrix effects. Use multivariate analysis (PCA, PLS) to identify interference sources. Validate with spike-recovery experiments and inter-laboratory comparisons .

Methodological Considerations

  • Data Collection : Prioritize reproducibility by documenting all experimental parameters (e.g., humidity, catalyst batch) .
  • Contradiction Analysis : Apply triangulation—cross-validate findings via multiple analytical techniques (e.g., NMR, X-ray crystallography) .
  • Ethical Compliance : For ecological or biological studies, adhere to institutional ethics guidelines for data transparency and environmental safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.